1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
Overview
Description
1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one, also known as TMPP, is a heterocyclic compound that is commonly used as a starting material in various organic synthesis reactions. It has a molecular formula of C9H11N3O and a molecular weight of 177.2 g/mol .
Synthesis Analysis
The synthesis of 1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one and its derivatives has been reported in several studies . One approach involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium . This method provided the desired products with moderate to good yields .Scientific Research Applications
Synthesis and Chemical Structure Analysis
1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one belongs to the family of pyrazolo[3,4-b]pyridines, which exhibit interesting chemical properties. For instance, Quiroga et al. (1999) explored the chemistry of related compounds, showing how these structures can form hydrogen-bonded trimers and display various crystalline forms (Quiroga et al., 1999). Another study by Dorn and Ozegowski (1982) focused on the synthesis and structural analysis of related pyrazolo[3,4-b]pyridines, providing insights into their tautomeric forms and chemical behavior (Dorn & Ozegowski, 1982).
Biomedical Applications
In the field of biomedical research, pyrazolo[3,4-b]pyridines have been explored for various applications. Donaire-Arias et al. (2022) reviewed over 300,000 1H-pyrazolo[3,4-b]pyridines, highlighting their synthesis and diverse biomedical applications (Donaire-Arias et al., 2022). Jian et al. (2020) synthesized novel pyrazolo[3,4-b]pyridine-bridged analogues of combretastatin A-4 and evaluated their antiproliferative and tubulin polymerization inhibitory activities, showing potential as anticancer agents (Jian et al., 2020).
Material Science and Engineering
In material science, pyrazolo[3,4-b]pyridines have shown promising applications. For example, El-Menyawy et al. (2019) explored the synthesis and device characterization of pyrazolo[4,3-b]pyridine derivatives, revealing their potential in electronic device applications (El-Menyawy et al., 2019). Additionally, ultrasonic irradiation was used by Nikpassand et al. (2010) for the regioselective synthesis of fused polycyclic pyrazolo[3,4-b]pyridines, which could have applications in various industrial processes (Nikpassand et al., 2010).
properties
IUPAC Name |
1,3,4-trimethyl-7H-pyrazolo[3,4-b]pyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-5-4-7(13)10-9-8(5)6(2)11-12(9)3/h4H,1-3H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLGJHAAHGAZHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=NN2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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